Product packaging for (4-Bromo-2,6-dimethoxyphenyl)methanol(Cat. No.:CAS No. 1823377-41-8)

(4-Bromo-2,6-dimethoxyphenyl)methanol

Cat. No.: B2407811
CAS No.: 1823377-41-8
M. Wt: 247.088
InChI Key: DUOUGYRQMLZWNC-UHFFFAOYSA-N
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Description

(4-Bromo-2,6-dimethoxyphenyl)methanol (CAS 1823377-41-8) is a brominated and methoxy-substituted benzyl alcohol with the molecular formula C9H11BrO3 and a molecular weight of 247.09 g/mol . Its structure, defined by the SMILES notation COC1=CC(=CC(=C1CO)OC)Br, features a benzyl alcohol core with methoxy groups at the 2 and 6 positions and a bromine atom at the 4 position of the phenyl ring, making it a valuable synthetic intermediate . This compound is part of a family of bromo- and methoxy-substituted aromatics that are frequently employed in organic synthesis and polymer chemistry. For instance, structurally related monomers like 4-bromo-2,6-dimethylphenol have been used in phase-transfer catalyzed polymerization to synthesize poly(phenylene oxide) polymers, highlighting the utility of such brominated phenols in materials science . Researchers value this compound for its potential in constructing complex molecular architectures, where the bromine atom can serve as a site for metal-catalyzed cross-coupling reactions, and the alcohol functionality can be further derivatized. This compound is provided with a Warning hazard statement and precautions should be taken to avoid inhalation, contact with skin or eyes, and ingestion . This product is intended for research and laboratory use only. It is not approved for human consumption, diagnostic, or therapeutic use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrO3 B2407811 (4-Bromo-2,6-dimethoxyphenyl)methanol CAS No. 1823377-41-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-2,6-dimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOUGYRQMLZWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1CO)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823377-41-8
Record name (4-bromo-2,6-dimethoxyphenyl)methanol
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Synthetic Methodologies and Strategic Approaches to 4 Bromo 2,6 Dimethoxyphenyl Methanol

Retrosynthetic Disconnections and Precursor Identification

Retrosynthetic analysis of (4-Bromo-2,6-dimethoxyphenyl)methanol reveals several plausible synthetic routes based on key bond disconnections. The most straightforward disconnections involve the carbon-bromine (C-Br) bond, the carbon-oxygen (C-O) bonds of the methoxy (B1213986) groups, and the functional group transformation of the hydroxymethyl group.

A primary retrosynthetic step is the reduction of the corresponding aldehyde, identifying 4-bromo-2,6-dimethoxybenzaldehyde (B567764) as a direct and crucial precursor. This simplifies the problem to the synthesis of the substituted benzaldehyde (B42025).

Further disconnection of the C-Br bond from this aldehyde precursor leads to 2,6-dimethoxybenzaldehyde . This approach relies on the selective bromination of an already functionalized ring. The two methoxy groups are strongly activating and ortho, para-directing, making the C4 position (para to both methoxy groups) highly susceptible to electrophilic attack.

Alternatively, a strategy could begin with a precursor already containing the bromo-substituent. Disconnecting the methoxy groups from the target molecule suggests a precursor like (4-bromo-2,6-dihydroxyphenyl)methanol . The methoxy groups could then be introduced via Williamson ether synthesis.

Based on these disconnections, the key precursors for the synthesis of this compound can be identified as:

1,3-Dimethoxybenzene

2,6-Dimethoxyphenol

4-Bromo-1,3-dihydroxybenzene (4-Bromoresorcinol)

2,6-Dimethoxybenzaldehyde

The selection of a specific precursor depends on the availability of starting materials and the efficiency of the subsequent regioselective functionalization steps.

Aromatic Bromination Strategies

The introduction of a bromine atom at the C4 position of the 2,6-dimethoxyphenyl system is a critical step in many synthetic routes. The strong activating nature of the two methoxy groups facilitates this transformation but also necessitates control to prevent over-bromination.

Electrophilic aromatic substitution (EAS) is the most common method for preparing aryl bromides. nih.gov The mechanism involves the attack of an electrophile on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by the loss of a proton to restore aromaticity. libretexts.org

In the context of a 2,6-dimethoxyphenyl system, the two methoxy groups are powerful activating π-donor substituents. researchgate.net They strongly direct incoming electrophiles to the ortho and para positions. The C4 position is para to both methoxy groups, making it the most electronically enriched and sterically accessible site for electrophilic attack. This inherent electronic bias results in high regioselectivity for para-bromination. nih.gov

Common reagents for this transformation include molecular bromine (Br₂) with a Lewis acid catalyst, or more conveniently, N-bromosuccinimide (NBS). nih.govresearchgate.net NBS is often preferred as it is a solid, easier to handle, and can provide a low concentration of Br₂, minimizing side reactions.

Table 1: Reagents for Electrophilic Para-Bromination

Reagent Typical Conditions Selectivity Citation
N-Bromosuccinimide (NBS) Acetonitrile (B52724), 0 °C to rt High para-selectivity nih.gov
Bromine (Br₂) Acetic Acid or CH₂Cl₂ Good para-selectivity lookchem.com

While the substrate's electronics strongly favor para-bromination, achieving high regioselectivity in less biased systems often requires specialized techniques. These methods can also be applied to further optimize the synthesis of 4-bromo-2,6-dimethoxy derivatives. The choice of solvent can significantly impact the reaction's outcome; for instance, solvents like 1,1,1-trichloroethane (B11378) and benzotrifluoride (B45747) have been studied for their effects on the regioselectivity of NBS bromination on dimethoxybenzene derivatives. lookchem.comst-andrews.ac.ukresearchgate.net

Furthermore, the development of greener approaches has led to protocols that avoid corrosive reagents and harsh conditions. wku.edu For example, the use of NBS in acetonitrile can enhance both reaction rates and regioselectivity for various activated aromatic compounds. wku.edu Other specialized reagents like LDH-CO₃²⁻-Br₃⁻ and bromodimethylsulfonium bromide have been developed to achieve high para-selectivity in the monobromination of certain aromatic compounds. nih.govresearchgate.net

Introduction of Methoxyl Moieties

The installation of the two methoxy groups at the C2 and C6 positions is another fundamental aspect of the synthesis. These groups can be introduced either by building upon a pre-functionalized aromatic core or by direct methoxylation.

Nucleophilic aromatic substitution (SNAr) is a pathway for introducing nucleophiles, such as methoxide (B1231860), onto an aromatic ring. libretexts.org This reaction typically requires two key features on the aromatic substrate: a good leaving group (usually a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgchemistrysteps.com

In the context of synthesizing this compound, a precursor such as 4-bromo-2,6-difluorobenzaldehyde could theoretically undergo SNAr with sodium methoxide. The fluoride (B91410) ions are excellent leaving groups in SNAr reactions. A patented process for producing 4-bromo-2-methoxybenzaldehyde (B1278859) utilizes a similar SNAr reaction where a fluoro-substituted benzaldehyde is reacted with methanol (B129727) in the presence of potassium carbonate to introduce a methoxy group. google.com While effective, SNAr is generally challenging on electron-neutral or electron-rich rings unless they are activated by other means, such as through coordination to a transition metal. nih.gov

An alternative and often more practical approach involves starting with an aromatic system that is already functionalized with groups that can be easily converted to methoxy ethers.

A classic and highly effective method is the Williamson ether synthesis . This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent (e.g., methyl iodide or dimethyl sulfate). A plausible synthetic route would start with a dihydroxy precursor, such as 4-bromoresorcinol (4-bromo-1,3-dihydroxybenzene) . Treatment of this compound with two equivalents of a base followed by a methylating agent would yield the desired 2,6-dimethoxy arrangement.

More recent advancements in organic synthesis have introduced methods for the direct C-H methoxylation of arenes. nih.gov These reactions, often catalyzed by transition metals like palladium, can install methoxy groups at specific positions, sometimes guided by directing groups. nih.gov This strategy offers a more atom-economical approach by avoiding the need for pre-installed leaving groups, allowing for the functionalization of readily available aryl halides. nih.gov

Table 2: Comparison of Methoxylation Strategies

Method Precursor Type Reagents Key Features Citations
Nucleophilic Aromatic Substitution (SNAr) Aryl halide with EWGs Sodium methoxide (NaOMe) Requires activated ring; good for specific substitution patterns. libretexts.orggoogle.com
Williamson Ether Synthesis Phenol / Dihydroxyarene Base (e.g., K₂CO₃, NaH), Methylating agent (e.g., CH₃I, (CH₃)₂SO₄) Reliable and high-yielding; requires hydroxylated precursors. N/A

Formation of the Benzylic Alcohol Functionality

The introduction of the benzylic alcohol functionality onto the 4-bromo-2,6-dimethoxyphenyl scaffold is a critical step in the synthesis of the title compound. This transformation is most commonly achieved through the reduction of a carbonyl group or by the interconversion of other functional groups located at the benzylic position.

Reduction of Aromatic Aldehydes or Esters

A primary and highly effective method for synthesizing this compound is through the reduction of its corresponding aldehyde, 4-bromo-2,6-dimethoxybenzaldehyde. This aldehyde serves as a readily accessible precursor. The reduction of the formyl group (-CHO) to a hydroxymethyl group (-CH₂OH) can be accomplished using a variety of standard reducing agents.

Commonly employed reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is often preferred due to its milder nature and higher selectivity for aldehydes and ketones, allowing for the reaction to be conducted in protic solvents like methanol or ethanol (B145695). The reaction is typically straightforward, involving the addition of the reducing agent to a solution of the aldehyde at controlled temperatures.

Lithium aluminum hydride is a more powerful reducing agent and can also be used effectively. However, it requires anhydrous conditions and is typically carried out in aprotic ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). Due to its high reactivity, it will also reduce esters to alcohols, providing an alternative route if a methyl or ethyl ester of 4-bromo-2,6-dimethoxybenzoic acid is used as the starting material.

The general reaction scheme for the reduction of the precursor aldehyde is presented below:

Table 1: Comparison of Reducing Agents for Aldehyde Reduction

Reducing AgentSolventTypical ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Methanol, Ethanol0°C to room temperatureMild, selective, easy workupLess reactive than LiAlH₄
Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl Ether0°C to refluxHighly reactive, reduces estersRequires anhydrous conditions, pyrophoric

Functional Group Interconversions at the Benzylic Position

An alternative strategy to form the benzylic alcohol involves the interconversion of other functional groups at the benzylic carbon. This approach is valuable when the synthetic route naturally leads to a precursor with a different functionality at the desired position.

One common method is the hydrolysis of a benzylic halide, such as (4-bromo-2,6-dimethoxyphenyl)methyl bromide. This halide can be synthesized from the corresponding methyl-substituted precursor, (4-bromo-2,6-dimethoxyphenyl)methane, via radical bromination. The subsequent conversion of the benzylic bromide to the alcohol is typically achieved through a nucleophilic substitution (Sₙ2) reaction using a hydroxide (B78521) source, such as aqueous sodium hydroxide or potassium hydroxide. ub.edu The reaction conditions must be carefully controlled to minimize the formation of elimination byproducts.

Another interconversion route is the hydrolysis of a benzylic ester. For instance, a benzylic acetate (B1210297) can be readily cleaved under basic conditions (saponification) using aqueous base or under acidic conditions to yield the desired alcohol. acs.org The Mitsunobu reaction offers a pathway to convert a benzylic alcohol to other functional groups with inversion of stereochemistry, which can be a useful tool in more complex syntheses. fiveable.meresearchgate.net

Advanced and Catalytic Synthetic Approaches

Modern organic synthesis increasingly relies on advanced and catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound can benefit from such approaches, particularly through the use of transition metal catalysis and the application of green chemistry principles.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful tools for the formation of benzylic alcohols. organic-chemistry.org While direct application to this compound might not be extensively documented, general methodologies can be readily adapted.

One such approach is the transition-metal-catalyzed C(sp³)–H oxidation of the corresponding toluene (B28343) derivative, 1-bromo-3,5-dimethoxy-2-methylbenzene. acs.org Catalytic systems, often involving metals like palladium, ruthenium, or iron, can selectively oxidize the benzylic methyl group. mdpi.com The reaction may proceed through an intermediate, such as a benzylic acetate or mesylate, which is then hydrolyzed to the alcohol. acs.org For example, methods have been developed for the selective monooxidation of alkylated benzenes to benzylic mesylates, which are then converted to the corresponding alcohols. acs.org

Another advanced strategy is the catalytic reductive cross-coupling of aryl halides with aldehydes. organic-chemistry.org Dual nickel/photoredox catalysis, for example, has been used for the enantioselective reductive cross-coupling of aryl halides with α-bromobenzoates, which are derived from aldehydes, to produce chiral secondary benzylic alcohols under mild conditions. organic-chemistry.org While the target molecule is a primary alcohol, related catalytic systems could potentially be developed. Iron-catalyzed reactions have also shown utility in the etherification of benzylic alcohols, indicating the broad applicability of transition metals in transformations involving this functional group. researchgate.netacs.org

Table 2: Examples of Transition Metal-Catalyzed Reactions for Benzylic Alcohol Synthesis

Reaction TypeCatalyst System (Example)SubstratesKey Features
C–H OxidationBis(methanesulfonyl) peroxideAlkylated benzenesSelective monooxidation to benzylic mesylate, then hydrolysis. acs.org
Reductive Cross-CouplingDual Nickel/PhotoredoxAryl halides, α-bromobenzoatesMild conditions, good functional group tolerance, enantioselective. organic-chemistry.org
Auto-Transfer Hydrogenation (ATH)Fe(OAc)₂/PhenanthrolineBenzyl alcohols, 2-methylquinolineC-H alkylation using alcohols as alkylating agents. mdpi.com

Green Chemistry Principles in Synthesis Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound can be made more environmentally benign by incorporating these principles.

Key areas for applying green chemistry include:

Solvent Selection: Replacing hazardous organic solvents with greener alternatives is a primary goal. For the reduction of 4-bromo-2,6-dimethoxybenzaldehyde, using a solvent like ethanol with sodium borohydride is preferable to using anhydrous THF with LiAlH₄. The use of water as a solvent in catalytic reactions, where possible, is highly desirable. unito.it

Catalysis: Employing catalytic reagents instead of stoichiometric ones significantly reduces waste. The transition metal-catalyzed approaches discussed previously are inherently greener than many classical stoichiometric reactions. acs.orgmdpi.com The development of recyclable catalysts further enhances the sustainability of the process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. The reduction of an aldehyde to an alcohol is a highly atom-economical addition reaction.

By carefully selecting reagents, solvents, and reaction conditions, the synthesis of this compound can be designed to be both efficient and environmentally responsible. usda.gov

Isolation and Purification Methodologies

The successful synthesis of this compound is contingent upon its effective isolation from the reaction mixture and subsequent purification to a high degree of purity. The specific protocol depends on the synthetic route employed and the nature of the byproducts.

A typical work-up procedure following the reduction of 4-bromo-2,6-dimethoxybenzaldehyde involves quenching the excess reducing agent, followed by extraction. For a reaction using NaBH₄ in methanol, the reaction is often quenched by the addition of a weak acid or water. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layer is washed with water and brine to remove inorganic salts and water-soluble impurities.

For reactions requiring an aqueous work-up, it may be necessary to wash with specific solutions to remove certain impurities. For example, a wash with a mild solution of sodium bisulfite can remove any unreacted aldehyde. A wash with a saturated solution of sodium bicarbonate can neutralize any acidic components. rsc.org

After extraction and drying over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, the solvent is removed under reduced pressure using a rotary evaporator. The crude product obtained is often a solid or a viscous oil.

Final purification is typically achieved by one of two main techniques:

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent system is an effective method for achieving high purity. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble.

Column Chromatography: This technique is widely used for purifying both solid and liquid compounds. The crude product is loaded onto a column of stationary phase, typically silica (B1680970) gel, and eluted with a solvent system of appropriate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate). Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product. rsc.orgorgsyn.org

The purity of the final product, this compound, is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Reactivity Profile and Chemical Transformations of 4 Bromo 2,6 Dimethoxyphenyl Methanol

Transformations Involving the Benzylic Alcohol Moiety

Detailed studies on the oxidation, reduction, etherification, esterification, nucleophilic substitution, or photochemical transformations of the benzylic alcohol in (4-bromo-2,6-dimethoxyphenyl)methanol have not been reported.

Oxidation Reactions to Aldehydes and Carboxylic Acids

There is no specific literature detailing the oxidation of this compound to the corresponding aldehyde (4-bromo-2,6-dimethoxybenzaldehyde) or carboxylic acid (4-bromo-2,6-dimethoxybenzoic acid).

Etherification and Esterification Reactions

There are no published studies on the etherification or esterification reactions at the benzylic alcohol position of this compound.

Nucleophilic Substitution at the Benzylic Carbon

No experimental data is available concerning nucleophilic substitution reactions at the benzylic carbon of this compound.

Photochemical Transformations

The photochemical behavior of this compound has not been documented in the scientific literature.

Reactions at the Aryl Bromide Position

There is a lack of published research on reactions occurring at the aryl bromide position of this compound, such as cross-coupling reactions or metallation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom on the aromatic ring of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, a Suzuki-Miyaura reaction would replace the bromine atom with an aryl, heteroaryl, or vinyl group. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the hydroxyl group present in the substrate. While specific examples with this compound are not extensively documented, the reactivity of similar bromo-substituted aromatic compounds is well-established. For instance, the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids proceeds efficiently using a Pd(PPh₃)₄ catalyst. mdpi.com The electron-donating methoxy (B1213986) groups on the ring of this compound are expected to facilitate the oxidative addition of the palladium catalyst, a key step in the catalytic cycle.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction would introduce a substituted vinyl group at the position of the bromine atom. The success of the Heck reaction is often dependent on the nature of the alkene and the reaction conditions.

Sonogashira Coupling: This coupling reaction involves a terminal alkyne and the aryl bromide, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.org This reaction would lead to the formation of an arylethyne derivative of this compound. The Sonogashira coupling is a powerful tool for constructing carbon-carbon triple bonds and is widely used in the synthesis of natural products and functional materials. researchgate.net The general mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerTypical Catalyst SystemExpected Product Type
Suzuki-MiyauraOrganoboron Reagent (e.g., Ar-B(OH)₂)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Biaryl or vinyl-substituted derivative
HeckAlkene (e.g., H₂C=CHR)Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Vinyl-substituted derivative
SonogashiraTerminal Alkyne (e.g., R-C≡CH)Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine BaseAlkynyl-substituted derivative

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The aryl bromide functionality of this compound allows for the formation of highly reactive organometallic reagents.

Grignard Reagents: Treatment of this compound with magnesium metal would lead to the formation of the corresponding Grignard reagent, (4-(hydroxymethyl)-3,5-dimethoxyphenyl)magnesium bromide. However, the presence of the acidic hydroxyl group would require protection prior to the formation of the Grignard reagent to prevent quenching. Once formed, this Grignard reagent would be a potent nucleophile, capable of reacting with a variety of electrophiles such as aldehydes, ketones, esters, and carbon dioxide.

Organolithium Reagents: Similarly, organolithium reagents can be prepared via halogen-metal exchange by treating the protected alcohol with an organolithium reagent like n-butyllithium or tert-butyllithium at low temperatures. The resulting organolithium species is a highly reactive nucleophile and a strong base.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.org The aromatic ring of this compound is substituted with two electron-donating methoxy groups and a weakly deactivating bromo group. Due to the absence of strong electron-withdrawing substituents, the aromatic ring is not activated towards SNAr reactions. Therefore, direct displacement of the bromide by a nucleophile under typical SNAr conditions is unlikely to be a viable synthetic strategy. Recent studies have shown that some SNAr reactions may proceed through a concerted mechanism, but these are also generally facilitated by activating groups or specific heterocyclic systems. nih.gov

Reactivity of the Dimethoxy-Substituted Aromatic Ring

The two methoxy groups on the aromatic ring significantly influence its reactivity, primarily through demethylation and by directing electrophilic aromatic substitution.

Demethylation of Methoxy Groups to Phenols

The methoxy groups of this compound can be cleaved to form the corresponding phenols. This transformation is typically achieved using strong acids, Lewis acids, or nucleophilic reagents. Common reagents for demethylation include boron tribromide (BBr₃), hydrobromic acid (HBr), and certain thiolates. The choice of reagent can sometimes allow for selective demethylation if the methoxy groups are in different electronic environments, though in this symmetrical molecule, selective mono-demethylation would be challenging. The resulting phenols can then participate in a range of reactions, such as O-alkylation, O-acylation, and electrophilic substitution.

Electrophilic Aromatic Substitution on Activated Aromatic Ring (if applicable)

The two methoxy groups are strong activating groups and direct electrophiles to the ortho and para positions. wikipedia.org In this compound, the positions ortho to the methoxy groups are already substituted. The position para to one methoxy group is occupied by the bromo substituent, and the position para to the other is occupied by the methanol (B129727) group (via the C1 position). The remaining unsubstituted positions on the ring are at C3 and C5, which are meta to the methoxy groups. However, these positions are ortho to the bromo group and the methanol group, respectively.

The directing effects of the substituents are as follows:

-OCH₃ (methoxy): Strongly activating, ortho, para-directing.

-Br (bromo): Deactivating, ortho, para-directing.

-CH₂OH (methanol): Weakly deactivating, ortho, para-directing.

The powerful activating and directing effect of the two methoxy groups will dominate. Electrophilic substitution will be directed to the positions most activated by the methoxy groups, which are the C3 and C5 positions. The bromo and methanol groups will have a lesser influence on the regioselectivity. Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to occur at the C3 and/or C5 positions. For example, bromination of a similarly substituted 2,6-dimethoxy-4-methylphenol occurs at the position between the two methoxy groups. google.com

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
SubstituentActivating/DeactivatingDirecting Effect
-OCH₃Strongly ActivatingOrtho, Para
-BrDeactivatingOrtho, Para
-CH₂OHWeakly DeactivatingOrtho, Para

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual protons and carbon atoms.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for establishing the basic carbon-hydrogen framework of (4-Bromo-2,6-dimethoxyphenyl)methanol.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the key proton signals are typically observed in deuterated chloroform (B151607) (CDCl₃). The aromatic protons on the benzene (B151609) ring appear as a singlet, indicating their chemical equivalence due to the symmetrical substitution pattern. The methylene (B1212753) protons of the hydroxymethyl group also present as a singlet, while the methoxy (B1213986) groups give rise to a sharp singlet at a characteristic chemical shift. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be variable.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. In the spectrum of this compound, distinct signals are observed for the different carbon atoms in the molecule. The carbon atoms of the two equivalent methoxy groups appear as a single resonance. The aromatic carbons show distinct signals, with the carbon atom bonded to the bromine atom appearing at a characteristic downfield shift. The methylene carbon of the hydroxymethyl group is also readily identifiable.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH ~6.88 (s, 2H) ~108.2
Methylene CH₂ ~4.59 (s, 2H) ~65.2
Methoxy OCH₃ ~3.82 (s, 6H) ~55.3
Hydroxyl OH Variable (s, 1H) -
Aromatic C-Br - ~120.5
Aromatic C-OCH₃ - ~159.0
Aromatic C-CH₂OH - ~134.8

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are powerful tools for establishing detailed connectivity and spatial relationships between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would primarily show correlations between protons that are three bonds apart (³J-coupling). However, due to the high degree of symmetry and the presence of singlets in the ¹H NMR spectrum, the COSY spectrum is expected to be relatively simple.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹J-coupling). columbia.edu This is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum. columbia.edu For instance, the signal for the aromatic protons would show a cross-peak to the corresponding aromatic carbon signal in the HSQC spectrum. Similarly, the methylene protons would correlate with the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J-coupling). columbia.edu This technique is crucial for piecing together the molecular structure by connecting different fragments. For example, the methoxy protons would show a correlation to the aromatic carbons to which the methoxy groups are attached. The methylene protons would show correlations to the adjacent aromatic carbon and potentially to the other aromatic carbons two and three bonds away.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded or coupled. This is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could show correlations between the methylene protons and the protons of the adjacent methoxy groups, confirming their close spatial relationship.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. lcms.cz For this compound (C₉H₁₁BrO₃), HRMS would confirm the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units. The precise mass measurement allows for the unambiguous determination of the molecular formula.

In mass spectrometry, molecules can fragment in predictable ways upon ionization. The analysis of these fragmentation patterns provides valuable structural information. libretexts.org For this compound, common fragmentation pathways would likely involve the loss of the hydroxyl group, the methoxy groups, or the entire hydroxymethyl group. libretexts.org The presence of bromine would also be evident in the isotopic patterns of the fragment ions.

Infrared (IR) Spectroscopy Methodologies for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic ring and the methyl/methylene groups are typically observed around 3000 cm⁻¹. The C-O stretching vibrations of the ether linkages (methoxy groups) and the alcohol would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹)
Hydroxyl (-OH) O-H Stretch 3200-3600 (broad)
Aromatic C-H C-H Stretch ~3000-3100
Aliphatic C-H (CH₃, CH₂) C-H Stretch ~2850-2960
Aromatic C=C C=C Stretch ~1400-1600
Ether (C-O-C) C-O Stretch ~1000-1300
Alcohol (C-O) C-O Stretch ~1000-1260

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dictated by the electronic structure of the substituted benzene ring. The presence of the bromine atom and two methoxy groups as substituents on the phenyl ring, along with the hydroxymethyl group, influences the energy of the π → π* transitions.

The electronic transitions are sensitive to the solvent environment. The polarity of the solvent can influence the position and intensity of the absorption bands, a phenomenon known as solvatochromism. A comprehensive analysis would involve recording the UV-Vis spectrum in solvents of varying polarities to understand the nature of the electronic transitions.

Table 1: Expected UV-Vis Absorption Data for this compound based on Analogous Compounds

CompoundSolventλmax 1 (nm)λmax 2 (nm)
(4-Bromo-2,5-dimethoxyphenyl)methanolNot Specified~250-300-
4-bromo-2,5-DMA (hydrochloride)Not Specified206297

X-ray Crystallography Methodologies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Although a crystal structure for this compound has not been reported, the structure of the closely related compound, 2,6-dimethoxybenzyl bromide, offers significant insights. The X-ray analysis of 2,6-dimethoxybenzyl bromide revealed a planar arrangement of the benzene ring and its substituents, with the carbon-bromine bond oriented perpendicular to this plane. researchgate.netmdpi.com It is highly probable that this compound would adopt a similar conformation in the solid state, with the hydroxymethyl group also exhibiting a specific orientation relative to the aromatic ring.

Table 2: Crystallographic Data for the Analogous Compound 2,6-Dimethoxybenzyl Bromide researchgate.netmdpi.com

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.989(2)
b (Å)9.135(2)
c (Å)13.567(4)
α (°)90
β (°)90
γ (°)90

Chromatographic Methodologies for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for analyzing compounds like this compound.

For the purification of this compound, column chromatography using silica (B1680970) gel is a standard and effective method. Synthesis procedures for analogous compounds, such as 2-Bromo-4,5-dimethoxy-benzyl alcohol, often utilize silica gel column chromatography with a mobile phase consisting of a mixture of non-polar and moderately polar solvents, like hexane (B92381) and diethyl ether or hexane and ethyl acetate (B1210297). rsc.org This allows for the efficient separation of the desired product from reaction byproducts and unreacted starting materials.

For the assessment of purity, reverse-phase HPLC (RP-HPLC) is a powerful analytical tool. A typical RP-HPLC method would employ a C18 column with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative purity determination.

Table 3: General Chromatographic Conditions for the Analysis and Purification of Brominated Aromatic Alcohols

TechniqueStationary PhaseMobile Phase ExampleApplication
Column ChromatographySilica GelHexane/Ethyl AcetateIsolation and Purification
HPLCC18Acetonitrile/WaterPurity Assessment
GC(Not specified)(Not specified)(Potential for analysis of volatile derivatives)

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic and geometric properties of molecules. The two primary approaches are Density Functional Theory (DFT) and ab initio methods, which differ in their theoretical basis and computational cost.

Density Functional Theory (DFT) has become a popular method in quantum chemistry for studying the electronic structure of molecules. tci-thaijo.org Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity. nih.gov This approach provides a good balance between accuracy and computational efficiency, making it suitable for a wide range of molecular systems.

Functionals such as B3LYP and PBE are commonly employed in DFT calculations to analyze the properties of molecules, including dimethoxybenzene derivatives. nih.gov These calculations are instrumental in determining electronic properties, predicting molecular geometries, and understanding chemical reactivity. nih.govresearchgate.net For (4-Bromo-2,6-dimethoxyphenyl)methanol, DFT would be applied to elucidate its electronic characteristics, such as the distribution of electron density and the energies of molecular orbitals. The theoretical results from DFT calculations often show good agreement with data obtained from experimental analyses like single-crystal X-ray diffraction. researchgate.net The choice of functional can significantly impact the accuracy of predictions for properties like HOMO and LUMO energy levels. nih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. pku.edu.cn These methods, in principle, can be systematically improved to converge to the exact solution of the Schrödinger equation. pku.edu.cn However, they are generally more computationally demanding than DFT. bohrium.com

A crucial aspect of both DFT and ab initio calculations is the choice of the basis set. A basis set is a set of mathematical functions used to build molecular orbitals. Common examples include the Pople-style basis sets (e.g., 6-31G(d), 6-311G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ). gaussian.comchemrxiv.org The selection of a basis set is a trade-off between accuracy and computational cost. nih.gov Larger basis sets, which include polarization and diffuse functions, provide a more flexible description of the electron distribution and yield more accurate results, but at a higher computational expense. nih.govpku.edu.cn For instance, the Def2-TZVP basis set can produce lower energy values than 6-311G(d,p) but requires more computational resources. nih.gov

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the minimum energy. This stable three-dimensional structure is known as the equilibrium geometry. This process is critical as the geometry of a molecule influences its physical and chemical properties.

For this compound, geometry optimization would determine the precise bond lengths, bond angles, and dihedral angles. This would reveal the spatial orientation of the substituent groups—the bromo, two methoxy (B1213986), and the methanol (B129727) groups—relative to the phenyl ring. The planarity of the phenyl ring and the rotational positions of the methoxy and methanol groups are key structural parameters that would be defined. youtube.com Methods such as DFT with the B3LYP functional or Møller-Plesset perturbation theory (MP2) combined with a basis set like 6-31G(d) are frequently used for this purpose. chemrxiv.org The resulting optimized structure provides the foundation for further calculations of molecular properties.

Analysis of Electronic Properties

The electronic properties of a molecule, such as its charge distribution and orbital energies, are key determinants of its reactivity. Computational methods provide detailed insights into these characteristics.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov The distribution of the HOMO and LUMO across the molecule indicates the likely sites for nucleophilic and electrophilic attack. In this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the oxygen atoms, while the LUMO may be distributed over the ring and the bromine atom. Analysis of the HOMO-LUMO gap can also be used to calculate various global reactivity descriptors, as shown in the table below.

ParameterSymbolFormulaSignificance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOChemical reactivity and stability
Chemical Hardnessη(ELUMO - EHOMO) / 2Resistance to change in electron configuration
Chemical SoftnessS1 / (2η)Measure of chemical reactivity
Chemical Potentialμ(EHOMO + ELUMO) / 2Electron escaping tendency
Electrophilicity Indexωμ2 / (2η)Propensity to accept electrons

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. uni-muenchen.de It helps in identifying the electron-rich and electron-deficient regions, which are crucial for predicting how a molecule will interact with other chemical species. nih.govmdpi.com The MEP is mapped onto the electron density surface of the molecule using a color scale. uni-muenchen.de

Typically, red colors indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue colors represent regions of positive electrostatic potential (electron-deficient), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or near-zero potential. researchgate.net

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the two methoxy groups and the methanol group, due to the high electronegativity of oxygen. nih.gov Conversely, the hydrogen atom of the hydroxyl group in the methanol substituent would exhibit a region of positive potential (blue), identifying it as a potential hydrogen bond donor site. bhu.ac.in The aromatic ring would show a complex potential distribution influenced by the various substituents. This visual representation of charge distribution is invaluable for understanding intermolecular interactions and predicting the molecule's reactive behavior. nih.govresearchgate.net

ColorElectrostatic PotentialInterpretationPredicted Location on this compound
RedNegativeElectron-rich, site for electrophilic attackAround Oxygen atoms of methoxy and methanol groups
BluePositiveElectron-deficient, site for nucleophilic attackAround the Hydrogen atom of the hydroxyl group
GreenNear-Zero / NeutralRegion of low polarityParts of the carbon backbone and methyl hydrogens

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into the familiar, intuitive language of Lewis structures, lone pairs, and atomic hybrids. uni-muenchen.deresearchgate.net This approach provides a quantitative basis for understanding chemical bonding, charge distribution, and stabilizing intramolecular and intermolecular interactions. nih.govresearchgate.net

For this compound, an NBO analysis would elucidate the key electronic features that govern its stability and potential for intermolecular interactions. The analysis examines donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E2) associated with these interactions is calculated using second-order perturbation theory, quantifying the delocalization of electron density. researchgate.net

Key interactions within this compound that would be scrutinized include:

Hyperconjugation: The delocalization of electron density from the oxygen lone pairs (n) of the methoxy (-OCH₃) and hydroxyl (-CH₂OH) groups into the antibonding orbitals (σ) of adjacent C-C or C-H bonds, and into the antibonding π orbitals of the benzene (B151609) ring.

Intramolecular Hydrogen Bonding: A potential, albeit weak, hydrogen bond could exist between the hydroxyl group's hydrogen and a nearby methoxy group's oxygen. NBO analysis would confirm and quantify the strength of such an interaction.

Table 1: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound Specific computational data for this compound is not available in the reviewed literature. The following table is a representative example of how such data would be presented.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
n(O) of OCH₃π(C-C) of RingData not availableLone Pair -> Antibonding π
n(O) of OHσ(C-H) of CH₂Data not availableLone Pair -> Antibonding σ
σ(C-H)σ*(C-Br)Data not availableσ -> Antibonding σ

Dipole Moments and Polarizability Calculations

The dipole moment and polarizability are fundamental electronic properties that dictate how a molecule interacts with electric fields and influences its bulk properties like solubility and intermolecular forces. researchgate.net Computational chemistry provides reliable methods for calculating these properties. goettingen-research-online.derepositorioinstitucional.mx

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. mdpi.comaps.org Molecules with diffuse, loosely held electrons are generally more polarizable. The presence of the bromine atom, with its large electron cloud, and the π-system of the benzene ring would be expected to make this compound significantly polarizable. Calculations would typically be performed using methods like Density Functional Theory (DFT) to provide a quantitative measure of the polarizability tensor. mdpi.com

Table 2: Predicted Electronic Properties of this compound Specific computational data for this compound is not available in the reviewed literature. The table illustrates the format for such data.

PropertyCalculated ValueUnit
Dipole Moment (µ)Data not availableDebye
Mean Polarizability (α)Data not availableų

Spectroscopic Property Prediction through Computational Methods (e.g., NMR, IR, UV-Vis)

Computational spectroscopy is an indispensable tool for interpreting and predicting experimental spectra. nih.govresearchgate.netnih.gov By solving the quantum mechanical equations of motion, these methods can calculate the energies and intensities of spectroscopic transitions. frontiersin.org

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J) are highly valuable for structure elucidation. For this compound, calculations would predict the ¹H and ¹³C chemical shifts for each unique nucleus. These predictions would be sensitive to the electronic environment, reflecting the inductive and resonance effects of the bromine and methoxy substituents on the aromatic ring, as well as the conformation of the hydroxymethyl group.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can predict the frequencies and intensities of these vibrations. Key predicted peaks for this compound would include the O-H stretch of the alcohol, the C-H stretches of the aromatic ring and methyl groups, the C-O stretches of the ether and alcohol functionalities, and vibrations involving the C-Br bond.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic transitions that are observed in UV-Visible (UV-Vis) spectroscopy. The calculations would identify the primary π→π* transitions of the benzene ring, predicting the wavelength of maximum absorption (λ_max). The results would show how the substituents (Br, OCH₃, CH₂OH) modify the energy levels of the molecular orbitals and shift the absorption peaks compared to unsubstituted benzene.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful asset for exploring potential reaction pathways, identifying intermediates, and characterizing the high-energy transition states that connect them. youtube.comyoutube.com This provides a detailed, molecular-level understanding of reaction kinetics and selectivity.

For this compound, theoretical studies could elucidate the mechanisms of its characteristic reactions, such as:

Nucleophilic Substitution: The compound can undergo Sₙ1 or Sₙ2 type reactions. masterorganicchemistry.comyoutube.com For example, the conversion of the hydroxyl group to a better leaving group followed by nucleophilic attack. Computational analysis would involve locating the transition state for the rate-determining step, calculating its energy (the activation barrier), and examining its geometry to confirm the mechanism. In an Sₙ1 reaction, the stability of the resulting benzylic carbocation intermediate would be a key factor. youtube.com

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. Transition state analysis could model the mechanism with various oxidizing agents, helping to understand the reaction's energetics.

Electrophilic Aromatic Substitution: Although the ring is substituted, further reactions are possible. Calculations could predict the regioselectivity of electrophilic attack by modeling the stability of the sigma complex intermediates for substitution at the available ring positions.

By mapping the potential energy surface for a given reaction, chemists can gain a deeper understanding of why a reaction proceeds through a specific pathway and how its efficiency might be improved. youtube.com

Thermochemical and Thermodynamic Property Calculations

Computational methods can accurately predict various thermochemical and thermodynamic properties of molecules in the gas phase. nist.gov These calculations typically start with a vibrational frequency analysis at the molecule's optimized geometry.

For this compound, the following properties could be calculated:

Standard Enthalpy of Formation (ΔH_f°): This is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a crucial measure of the molecule's stability.

Standard Gibbs Free Energy of Formation (ΔG_f°): This value determines the spontaneity of the compound's formation from its elements.

Heat Capacity (C_p and C_v): These properties describe the amount of heat required to raise the temperature of the substance. They are calculated from the vibrational, rotational, and translational contributions to the molecule's energy.

Entropy (S°): This thermodynamic quantity is a measure of the molecular disorder and is also calculated from the statistical mechanics of the molecule's various degrees of freedom.

These computed values are vital for chemical engineering applications and for understanding the thermodynamics of reactions involving the compound.

Table 3: Predicted Thermodynamic Properties of this compound at 298.15 K Specific computational data for this compound is not available in the reviewed literature. The table serves as an example of how such data would be presented.

PropertyCalculated ValueUnit
Standard Enthalpy of Formation (ΔH_f°)Data not availablekJ/mol
Standard Gibbs Free Energy of Formation (ΔG_f°)Data not availablekJ/mol
Entropy (S°)Data not availableJ/(mol·K)
Heat Capacity (C_p)Data not availableJ/(mol·K)

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in Complex Molecule Synthesis

The structure of (4-Bromo-2,6-dimethoxyphenyl)methanol makes it a plausible intermediate for the synthesis of more complex molecules. The bromine atom can be substituted or used in coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. The hydroxymethyl group (-CH₂OH) can be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups, providing a handle for further molecular elaboration. Despite this potential, specific examples of its use as a key starting material in the total synthesis of complex natural products or pharmaceuticals are not prominently featured in available research.

Precursor for Functional Organic Materials

Functional organic materials are designed to have specific electronic, optical, or magnetic properties for applications in areas like OLEDs, solar cells, and sensors. deliuslab.comresearchgate.netrsc.orgmdpi.com Aromatic bromo-compounds are often used as monomers or precursors for polymers and other advanced materials. imdea.org The substituted benzene (B151609) ring of this compound could, in principle, be incorporated into larger conjugated systems. However, there is a lack of specific studies demonstrating the synthesis and characterization of functional organic materials derived directly from this compound.

Derivatization for Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. researchgate.net The hydroxyl group of this compound is a potential hydrogen bond donor and acceptor, suggesting it could be derivatized to create molecules capable of self-assembly. For instance, esterification with appropriate long-chain or aromatic acids could yield derivatives that form liquid crystals or organogels. Nevertheless, research explicitly detailing such derivatization and subsequent supramolecular assembly is not currently available.

Applications in Catalyst or Ligand Design

Ligands are crucial components in homogeneous catalysis, modifying the activity and selectivity of a metal center. nih.govresearchgate.net The phenyl and methoxy (B1213986) groups of this compound offer potential coordination sites. The molecule could be chemically modified, for example, by introducing phosphine (B1218219) groups ortho to the methoxy substituents, to create pincer-type ligands. While the design of new ligands is an active area of research, there are no specific reports on the application of this compound as a scaffold for designing catalysts or ligands.

Integration in Chemical Probe Development

Chemical probes are small molecules used to study biological processes and validate therapeutic targets. nih.govrsc.org The development of selective probes, for instance for epigenetic targets like bromodomains, is a significant area of medicinal chemistry. nih.gov The substitution pattern of this compound could serve as a foundational fragment or scaffold for building more complex molecules aimed at biological targets. rsc.org However, the direct integration or use of this specific compound in the development of a reported chemical probe has not been documented in the available literature.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of (4-Bromo-2,6-dimethoxyphenyl)methanol and its derivatives. Current multi-step syntheses can be resource-intensive, and the principles of green chemistry offer a roadmap for improvement.

Key areas of investigation include:

Catalytic C-H Functionalization: Direct and selective oxidation of the methyl group of a suitable precursor, such as 4-bromo-1,3-dimethoxy-5-methylbenzene, to the corresponding benzyl alcohol would represent a significant increase in atom economy. Research into selective C-H oxidation catalysts, potentially employing earth-abundant metals, is a promising avenue. acs.org

Eco-Friendly Bromination: The development and application of greener brominating agents and reaction conditions are crucial. This includes moving away from molecular bromine towards reagents like N-Bromosuccinimide (NBS) or employing oxidative bromination techniques that use bromide salts with a benign oxidant, potentially in aqueous media. cambridgescholars.comnih.gov An eco-friendly process for preparing bromobenzene has been described using in situ generated hypobromous acid, a methodology that could be adapted for more complex substrates. google.com

Flow Chemistry: Transitioning synthetic steps to continuous flow processes can offer improved safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters, potentially leading to higher yields and purities while minimizing waste.

Alternative Solvents: Investigating the use of green solvents such as propylene carbonate, ionic liquids, or even water could significantly reduce the environmental impact of the synthesis. nih.gov Research has shown successful etherification of benzyl alcohols in propylene carbonate, highlighting its potential as a recyclable solvent. nih.gov

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches
Synthetic StepTraditional MethodPotential Sustainable AlternativeKey Advantage
Aromatic BrominationMolecular Bromine (Br₂)NBS, NaBr/Oxone, HBr/O₂Reduced hazard, higher atom economy
Benzylic OxidationStoichiometric strong oxidantsCatalytic aerobic oxidationUse of air as oxidant, less waste
Solvent UsageChlorinated hydrocarbons, DMFPropylene carbonate, water, supercritical CO₂Lower toxicity, recyclability

Exploration of Novel Reactivity and Transformation Pathways

The unique electronic and steric environment of this compound opens the door to exploring novel chemical transformations. The hydroxyl, bromo, and dimethoxy-substituted aryl moieties can all be targeted for further functionalization.

Future research could explore:

Benzylic Functionalization: The benzylic alcohol group is a key site for transformations. Beyond simple oxidation to the aldehyde, it can be converted into various other functional groups. Research into its use in dehydrative coupling reactions to form C-C, C-N, or C-S bonds under mild, catalytic conditions would be valuable. researchgate.netbohrium.comacs.org The direct conversion of the alcohol to a halide, for example, can be achieved under mild conditions using thiourea additives. organic-chemistry.org

Cross-Coupling Reactions: The aryl bromide functionality is a prime handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of substituents, including alkyl, aryl, and amino groups, leading to a diverse library of complex molecules.

Directed Ortho-Metalation (DoM): The methoxy (B1213986) groups can potentially direct lithiation to the ortho positions, although the existing bromine atom would also influence the regioselectivity. Investigating the controlled sequential functionalization of the aromatic ring could lead to precisely substituted derivatives that are otherwise difficult to access.

Photoredox Catalysis: The application of visible-light photoredox catalysis could unlock novel reaction pathways. For instance, the aryl bromide could participate in radical-mediated transformations, or the benzylic alcohol could be involved in C-H functionalization reactions under mild conditions.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Key applications include:

Retrosynthesis Planning: AI-powered retrosynthesis tools can analyze the structure of complex target molecules and propose novel and efficient synthetic routes, potentially identifying pathways that a human chemist might overlook. acs.orgnih.govgrace.com These platforms are trained on vast reaction databases and can suggest disconnections based on predicted reaction success. mdpi.com

Reaction Outcome Prediction: ML models can be trained to predict the products, yields, and optimal conditions for reactions involving this compound. arocjournal.comarxiv.orgarxiv.org This can significantly reduce the number of experiments needed for reaction optimization, saving time and resources. nih.govnih.gov

Discovery of Novel Materials: AI algorithms can screen virtual libraries of derivatives of this compound to predict their properties (e.g., electronic, optical, biological). bnet339.comsecurities.io This in silico screening can identify promising candidates for specific applications, such as new functional materials or pharmaceutical intermediates, guiding experimental efforts toward the most promising targets. strath.ac.ukscitechdaily.comlabmanager.com

Table 2: AI/ML Applications in Chemical Research
Application AreaAI/ML Tool/TechniquePotential Impact on this compound Research
Synthesis DesignRetrosynthesis Software (e.g., Synthia, IBM RXN)Identifies optimal and novel synthetic routes to complex derivatives.
Reaction OptimizationNeural Networks, Bayesian OptimizationPredicts reaction yields and selectivity, reducing experimental effort.
Property PredictionGraph Neural Networks (GNNs), QSAR modelsScreens virtual derivatives for desired properties in materials or drug discovery.

Potential in Emerging Chemical Technologies

The structure of this compound makes it an attractive precursor for materials relevant to emerging technologies. Its functional handles allow for its incorporation into larger, more complex systems.

Potential areas of application include:

Functional Polymers and Materials: The compound can serve as a monomer or a functional building block for the synthesis of advanced polymers. The bromine atom can be converted into other functionalities or used as a site for polymerization (e.g., via Suzuki polycondensation). The resulting materials could have applications in electronics, such as organic light-emitting diodes (OLEDs) or sensors.

Metal-Organic Frameworks (MOFs): After conversion of the benzylic alcohol to a carboxylic acid or another suitable linking group, the resulting molecule could be used as an organic linker for the synthesis of MOFs. The bromo and methoxy substituents would decorate the pores of the MOF, potentially tuning its properties for applications in gas storage, separation, or catalysis.

Biologically Active Molecules: Substituted benzyl alcohols and brominated phenols are common motifs in pharmaceuticals and agrochemicals. This compound could serve as a starting point for the synthesis of new biologically active agents. The specific substitution pattern may lead to novel interactions with biological targets.

The continued exploration of this compound, driven by advances in sustainable synthesis, novel reactivity, and computational chemistry, promises to yield significant scientific insights and practical applications in the years to come.

Q & A

Basic: What synthetic routes are available for preparing (4-Bromo-2,6-dimethoxyphenyl)methanol, and what are their advantages?

Methodological Answer:
The compound can be synthesized via Friedel-Crafts alkylation or bromination of a pre-functionalized aromatic precursor. For example:

  • Step 1 : Start with 2,6-dimethoxyphenol. Protect the hydroxyl group using a methylating agent (e.g., dimethyl sulfate) to form 2,6-dimethoxybenzene.
  • Step 2 : Brominate the aromatic ring at the 4-position using a brominating agent like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in the presence of a Lewis acid (e.g., FeCl3\text{FeCl}_3) .
  • Step 3 : Introduce the hydroxymethyl group via formylation (e.g., using POCl3\text{POCl}_3) followed by reduction with NaBH4\text{NaBH}_4 .
    Advantages : The Friedel-Crafts approach ensures regioselectivity, while bromination with NBS minimizes side reactions.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR are essential for confirming substitution patterns. For instance, the bromine atom at C4 deshields adjacent protons, leading to distinct splitting patterns (e.g., doublets at δ ~7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/zm/z 261.99 (calculated for C9H10BrO3+\text{C}_9\text{H}_{10}\text{BrO}_3^+) .
  • HPLC-PDA : Purity assessment (>98%) using a C18 column with methanol/water (70:30) as the mobile phase .

Advanced: How does the bromine substituent influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:
The bromine atom at C4 acts as a directing group, enabling palladium-catalyzed coupling with aryl boronic acids. Key considerations:

  • Catalyst System : Use Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (1–5 mol%) with K2CO3\text{K}_2\text{CO}_3 as a base in THF/water (3:1) at 80°C .
  • Steric Effects : The 2,6-dimethoxy groups hinder ortho-substitution, favoring para-selective coupling.
  • Yield Optimization : Monitor reaction progress via TLC (hexane/ethyl acetate 4:1); typical yields range from 65–85% .

Advanced: What are the stability challenges of this compound under varying storage conditions?

Methodological Answer:

  • Light Sensitivity : The bromine moiety makes the compound prone to photodegradation. Store in amber vials at 2–8°C under inert gas (e.g., argon) .
  • Moisture Sensitivity : The hydroxymethyl group can oxidize to a ketone. Use molecular sieves (3Å) in storage containers .
  • Long-Term Stability : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in anhydrous methanol .

Advanced: How can computational modeling predict the biological activity of derivatives of this compound?

Methodological Answer:

  • QSAR Studies : Use Gaussian09 with B3LYP/6-31G(d) to optimize geometry and calculate electronic descriptors (e.g., HOMO-LUMO gaps). Correlate with antibacterial activity data from MIC assays .
  • Docking Simulations : AutoDock Vina can model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). The methoxy groups enhance binding via hydrophobic interactions .

Advanced: What contradictions exist in reported solubility data, and how can they be resolved experimentally?

Methodological Answer:

  • Reported Data : Some sources claim solubility in ethanol but not methanol, while others report the opposite .
  • Resolution : Conduct phase-solubility studies using a shake-flask method. For example:
    • Saturate the compound in ethanol/methanol (1:1) at 25°C.
    • Filter and quantify via UV-Vis (λ = 270 nm).
    • Cross-validate with DSC to detect polymorphic changes .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing .
  • Spill Management : Neutralize spills with activated carbon, then dispose as halogenated waste .
  • Exposure Limits : Adhere to a TLV of 200 ppm (8-hour TWA) for methanol byproducts .

Advanced: How does the compound’s electronic structure affect its UV-Vis absorption profile?

Methodological Answer:

  • TD-DFT Calculations : At the CAM-B3LYP/6-311++G(d,p) level, the bromine atom and methoxy groups introduce red shifts.
  • Experimental Validation : Record UV-Vis spectra in acetonitrile; expect λ_max at 290–310 nm (π→π* transitions) with ε ~10,000 M⁻¹cm⁻¹ .

Advanced: What strategies mitigate polymerization side reactions during derivatization?

Methodological Answer:

  • Temperature Control : Maintain reactions below 50°C to prevent radical-initiated polymerization of the hydroxymethyl group .
  • Inhibitors : Add 0.1% hydroquinone to reaction mixtures .
  • Monitoring : Use GPC to track molecular weight changes (target MwM_w < 500 Da) .

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